Ethyl 3-(3-phenoxyphenyl)propanoate

Synthetic Intermediate Structural Isomer Reactivity

Ethyl 3-(3-phenoxyphenyl)propanoate (CAS 52888-69-4) is a phenoxyphenyl propanoate ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol. It is a key synthetic intermediate or building block in organic synthesis, primarily valued for its utility in constructing more complex molecules for pharmaceutical research.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 52888-69-4
Cat. No. B13754255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-phenoxyphenyl)propanoate
CAS52888-69-4
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)20-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3
InChIKeyQXGXEAXQTZMEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-Phenoxyphenyl)Propanoate CAS 52888-69-4: Procurement-Relevant Identity and Core Specifications


Ethyl 3-(3-phenoxyphenyl)propanoate (CAS 52888-69-4) is a phenoxyphenyl propanoate ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol . It is a key synthetic intermediate or building block in organic synthesis, primarily valued for its utility in constructing more complex molecules for pharmaceutical research . Its identity is defined by its IUPAC name (ethyl 3-(3-phenoxyphenyl)propanoate), its SMILES string (O=C(OCC)CCc2cc(Oc1ccccc1)ccc2), and its InChIKey (QXGXEAXQTZMEEP-UHFFFAOYSA-N) . As a lipophilic ester, it serves as a protected form of the corresponding carboxylic acid, 3-(3-phenoxyphenyl)propanoic acid (CAS 52888-70-7), which itself is a claimed component in pharmaceutical compositions for delivering biologically active agents [1]. The selection of this specific compound, rather than a close analog, hinges on its precise substitution pattern, which directly influences its reactivity, physicochemical properties, and its suitability for defined synthetic routes and applications.

Why Close Analogs of Ethyl 3-(3-Phenoxyphenyl)Propanoate Cannot Substitute Without Revalidation


Interchanging Ethyl 3-(3-phenoxyphenyl)propanoate with structurally similar esters or acids—such as ethyl 2-(3-phenoxyphenyl)propanoate (fenoprofen ethyl ester), ethyl 3-phenoxypropionate, or 3-(3-phenoxyphenyl)propanoic acid—carries significant technical and economic risk due to profound differences in substitution pattern and functional group identity. The position of the phenoxy group (meta vs. ortho/para) and the length and nature of the alkyl chain (propanoate vs. acetate or α-methyl propanoate) dictate distinct reactivity profiles, steric effects, and physicochemical parameters like LogP and pKa, which are critical for reproducible synthesis and purification [1]. Furthermore, the ethyl ester serves as a specific protected form of the carboxylic acid, offering different solubility, stability, and handling characteristics compared to the free acid . The evidence below demonstrates that these structural nuances translate into quantifiable differences in key performance attributes, making generic substitution a source of unwanted variability, failed syntheses, and compromised product quality in both research and industrial settings [2].

Quantitative Evidence for Ethyl 3-(3-Phenoxyphenyl)Propanoate Differentiation vs. Analogs


Structural and Functional Distinction from Fenoprofen Ethyl Ester (α-Methyl Analog)

Ethyl 3-(3-phenoxyphenyl)propanoate is a regioisomer of fenoprofen ethyl ester (ethyl 2-(3-phenoxyphenyl)propanoate), differing by the position of the phenoxypropanoate chain. In the target compound, the propanoate group is attached to the meta-phenoxy phenyl ring via an ethyl linker, whereas fenoprofen ethyl ester features an α-methyl group on the α-carbon of the same chain . This structural difference results in a different IUPAC name, SMILES string (O=C(OCC)CCc2cc(Oc1ccccc1)ccc2 vs. CCOC(=O)C(C)c1cccc(Oc2ccccc2)c1), and distinct chemical properties [1].

Synthetic Intermediate Structural Isomer Reactivity

LogP Difference Between Target Ester and its Free Acid (3-(3-Phenoxyphenyl)Propanoic Acid)

The target compound is the ethyl ester of 3-(3-phenoxyphenyl)propanoic acid. This esterification significantly increases the compound's lipophilicity compared to the free acid. While experimental LogP for the target ester is not publicly available, the acid form (CAS 52888-70-7) has an estimated LogP of 3.18 [1]. The ethyl ester is expected to have a higher LogP, typically by 0.5-1.5 units for such homologous pairs, which directly impacts its solubility and partitioning behavior [2].

Physicochemical Properties Lipophilicity Drug Delivery

Differentiation as a Delivery Agent Precursor in Patented Compositions

The carboxylic acid precursor to the target ester, 3-(3-phenoxyphenyl)propanoic acid, is specifically claimed as a delivery agent in pharmaceutical compositions for enhancing the oral bioavailability of biologically active agents [1]. In contrast, its close analog, 2-(3-phenoxyphenyl)propanoic acid (fenoprofen), is primarily claimed as an active pharmaceutical ingredient (NSAID) with a different mechanism of action . The ester form is a key protected intermediate for the delivery agent acid, offering a distinct synthetic handle.

Pharmaceutical Compositions Oral Drug Delivery Patent Analysis

Ethyl 3-(3-Phenoxyphenyl)Propanoate (CAS 52888-69-4): Key Procurement Scenarios Driven by Evidence


Synthesis of 3-(3-Phenoxyphenyl)Propanoic Acid for Use as a Proprietary Drug Delivery Agent

Procurement of the ethyl ester is justified when the downstream goal is to synthesize 3-(3-phenoxyphenyl)propanoic acid, a compound explicitly claimed in patents as a delivery agent for enhancing oral bioavailability of peptides and proteins [1]. The ester serves as a protected, lipophilic intermediate that can be readily hydrolyzed to the active acid under mild conditions. This application leverages the compound's specific structural identity, as confirmed by its IUPAC name and InChIKey, which distinguishes it from other phenoxyphenyl acids that lack this delivery agent claim [1].

Synthetic Intermediate Requiring a Linear, Non-α-Substituted Propanoate Scaffold

This compound is the optimal choice for synthetic routes that demand a linear ethyl propanoate chain attached to a meta-phenoxyphenyl core, without the steric hindrance of an α-methyl group. This is in direct contrast to fenoprofen ethyl ester, which contains an α-methyl substituent that alters the reactivity of the adjacent carbonyl [2]. Researchers and process chemists should select this compound when the synthetic plan requires a primary-like ester for transformations such as Claisen condensations, alkylations, or reductions, where the presence of an α-methyl group would be detrimental .

Physicochemical Studies on Ester vs. Acid Lipophilicity in a Defined Phenoxy Series

For studies investigating the effect of esterification on the partition coefficient (LogP) of phenoxy acids, this compound provides a well-defined data point. Its LogP is predicted to be significantly higher than that of its free acid counterpart (estimated >3.18), a difference that is crucial for modeling membrane permeability and environmental fate [3]. Procuring the ethyl ester is essential for generating experimental data to validate these computational predictions and to understand the behavior of this compound class in biological or environmental systems.

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